molecular formula C12H6N4O8 B1213671 2,4,2',4'-Tetranitrobiphenyl CAS No. 1820-59-3

2,4,2',4'-Tetranitrobiphenyl

Cat. No.: B1213671
CAS No.: 1820-59-3
M. Wt: 334.2 g/mol
InChI Key: UDJCKALRMXKDIT-UHFFFAOYSA-N
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Description

2,4,2’,4’-Tetranitrobiphenyl is an organic compound with the molecular formula C12H6N4O8. It is a derivative of biphenyl, where four nitro groups are attached to the 2, 4, 2’, and 4’ positions of the biphenyl structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,2’,4’-Tetranitrobiphenyl typically involves the nitration of biphenyl. The process includes the following steps:

    Nitration Reaction: Biphenyl is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired positions.

    Purification: The crude product is purified using recrystallization techniques to obtain pure 2,4,2’,4’-Tetranitrobiphenyl.

Industrial Production Methods

In an industrial setting, the production of 2,4,2’,4’-Tetranitrobiphenyl follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,2’,4’-Tetranitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Reduction: The major product is 2,4,2’,4’-tetraaminobiphenyl.

    Substitution: Depending on the substituent introduced, various derivatives of biphenyl can be obtained.

Scientific Research Applications

2,4,2’,4’-Tetranitrobiphenyl has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have explored its potential as a biochemical probe due to its unique structural properties.

    Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’-Tetranitrobiphenyl: Similar in structure but with different substitution patterns.

    2,4,2’,4’-Tetraaminobiphenyl: The reduced form of 2,4,2’,4’-Tetranitrobiphenyl.

    2,4-Dinitrobiphenyl: Contains only two nitro groups.

Uniqueness

2,4,2’,4’-Tetranitrobiphenyl is unique due to the specific arrangement of its nitro groups, which imparts distinct chemical and physical properties. This arrangement allows for selective reactions and interactions that are not possible with other biphenyl derivatives.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJCKALRMXKDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171228
Record name 2,4,2',4'-Tetranitrobiphenyl
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URL https://comptox.epa.gov/dashboard/DTXSID40171228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820-59-3
Record name 2,2′,4,4′-Tetranitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetranitrobiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4'-Tetranitrobiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97248
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Record name 2,4,2',4'-Tetranitrobiphenyl
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Record name 2,4,2',4'-Tetranitrobiphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4,2',4'-Tetranitrobiphenyl exert its mutagenic effect?

A1: Research suggests that this compound itself might not be directly mutagenic. Instead, it undergoes metabolic activation within the body. Specifically, the paper highlights its conversion by the S9 fraction (containing liver enzymes) into a directly mutagenic amino-nitrobiphenyl metabolite. This metabolite is then capable of inducing mutations in the DNA of bacteria, specifically demonstrated in Salmonella typhimurium TA98. [] This finding underscores the importance of metabolic activation in understanding the toxicological profile of this compound.

Q2: What is the significance of synthesizing 14C-labelled this compound?

A2: Synthesizing 14C-labelled this compound, as described in the research [], provides a valuable tool for tracking the compound's fate within biological systems. The radioactive carbon-14 acts as a tracer, allowing researchers to follow the absorption, distribution, metabolism, and excretion of the compound. This information is crucial for understanding its toxicological profile, including potential exposure risks and environmental impact.

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